N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that features a pyrrole ring and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, using reagents such as propyl bromide.
Formation of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be synthesized through the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Two Moieties: The final step involves coupling the pyrrole-propyl intermediate with the benzo[d]thiazole-2-carboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced to form dihydrobenzo[d]thiazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under controlled conditions.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anticancer, antiviral, or antimicrobial agent due to its heterocyclic structure.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.
Biological Studies: It can serve as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]imidazole-2-carboxamide: Similar structure but with an imidazole ring instead of a thiazole ring.
N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]oxazole-2-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide is unique due to the presence of both the pyrrole and benzo[d]thiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(16-8-5-11-18-9-3-4-10-18)15-17-12-6-1-2-7-13(12)20-15/h1-4,6-7,9-10H,5,8,11H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYGNZFWRRWMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCN3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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